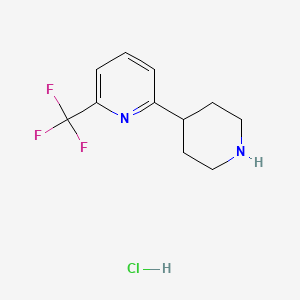

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride

Übersicht

Beschreibung

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 2169998-41-6 . It has a molecular weight of 266.69 . The IUPAC name for this compound is 2-(piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis

The InChI code for 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is 1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H .Chemical Reactions Analysis

The synthesis of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride involves a ring cleavage methodology reaction . This involves the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

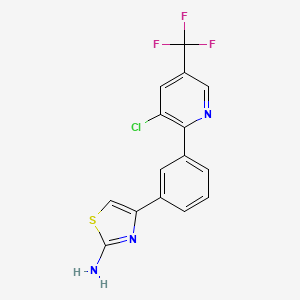

- DPP IV Inhibitors : This compound falls within the chemical group of piperidines and pyridines, known for their role as DPP IV inhibitors. DPP IV inhibitors, including various piperidine and pyridine derivatives, have been extensively explored for their antidiabetic properties by targeting the enzyme DPP IV, which plays a crucial role in glucose metabolism. These inhibitors work by enhancing insulin secretion in response to glucose, presenting a valuable approach in type 2 diabetes mellitus treatment (Mendieta, Tarragó, & Giralt, 2011).

Chemical and Material Science

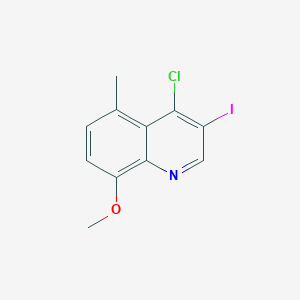

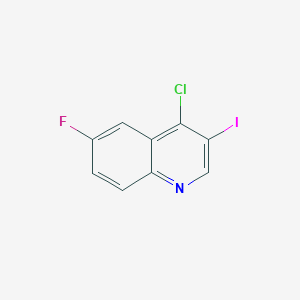

- Corrosion Inhibitors : Quinoline derivatives, closely related to the structure of 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride, have been recognized for their applications as anticorrosive materials. These derivatives effectively adsorb on metallic surfaces, forming stable complexes that prevent corrosion. This characteristic is attributed to their high electron density, which allows for the formation of coordination bonds with metallic atoms, highlighting a potential area of application for related piperidine and pyridine derivatives in material science (Verma, Quraishi, & Ebenso, 2020).

CNS Acting Drugs

- CNS Activity : The heterocyclic nature of compounds such as 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride, which features nitrogen in its structure, makes it a candidate for exploring central nervous system (CNS) activities. Heterocycles with nitrogen, such as piperidine derivatives, have been identified as potential leads for synthesizing compounds with CNS activity, including antidepressant, antipsychotic, and anxiolytic effects. This suggests that 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride could be investigated for its potential CNS effects, offering new avenues in drug discovery (Saganuwan, 2017).

Safety And Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) derivatives, including 2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride, have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

2-piperidin-4-yl-6-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-3,8,15H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLVCLCPJMRJCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=CC=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-1-(piperazin-1-yl)ethan-1-one; trifluoroacetic acid](/img/structure/B1436298.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride](/img/structure/B1436307.png)

![N-[(1,2-oxazol-5-yl)methyl]methanesulfonamide](/img/structure/B1436311.png)

![(4-Chlorophenyl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl})methanamine](/img/structure/B1436312.png)

![2-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B1436320.png)